molecular formula C12H11NO B1678446 Pirfenidone CAS No. 53179-13-8

Pirfenidone

Cat. No. B1678446
CAS RN: 53179-13-8
M. Wt: 185.22 g/mol
InChI Key: ISWRGOKTTBVCFA-UHFFFAOYSA-N
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Patent
US08383823B2

Procedure details

A finely pulverized mixture of 2-hydroxy-5-methylpyridine (0.500 g, 4.58 mmol), anhydrous potassium carbonate (0.693 g, 6.41 mmol), copper powder (0.006 g, 0.09 mmol) and iodobenzene (1.68 g, 8.26 mmol) was heated at 180-190° C. for 7 hours. The mixture was cooled, and standard extractive workup was performed to afford a brown residue which was triturated with petroleum ether and recrystallized from hot water to yield the title compound as a white solid (0.470 g, 56%). m.p. 105-107° C.; 1H NMR (400 MHz, DMSO-d6) δ 2.50 (s, 3H), 6.43 (d, J=9.3 Hz, 1H), 7.36-7.53 (m, 7H); IR (KBr) ν 3045, 1675, 1611, 1531, 1270 cm−1; MS 186 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.693 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.006 g
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>[Cu]>[CH3:8][C:5]1[CH:6]=[CH:7][C:2](=[O:1])[N:3]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=NC=C(C=C1)C
Name
Quantity
0.693 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.68 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.006 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to afford a brown residue which
CUSTOM
Type
CUSTOM
Details
was triturated with petroleum ether
CUSTOM
Type
CUSTOM
Details
recrystallized from hot water

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(N(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.